
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a trifluoroacetyl group attached to an indoline ring, which is further substituted with a sulfonamide group. The trifluoroacetyl group imparts significant electron-withdrawing properties, making the compound highly reactive in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide typically involves the reaction of indoline derivatives with trifluoroacetic anhydride and sulfonamide reagents. One common method includes the following steps:
Formation of Indoline Derivative: The starting material, indoline, is first reacted with trifluoroacetic anhydride under anhydrous conditions to form 1-(2,2,2-Trifluoroacetyl)indoline.
Sulfonamide Formation: The intermediate product is then treated with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indoline derivatives.
科学的研究の応用
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The sulfonamide group further contributes to the compound’s stability and reactivity, facilitating its interaction with biological molecules .
類似化合物との比較
Similar Compounds
- 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
- 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonic acid
Uniqueness
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide stands out due to its unique combination of trifluoroacetyl and sulfonamide groups, which impart distinct electronic and steric properties. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in various fields .
特性
IUPAC Name |
1-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O3S/c11-10(12,13)9(16)15-4-3-6-5-7(19(14,17)18)1-2-8(6)15/h1-2,5H,3-4H2,(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOWPOTYALGCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
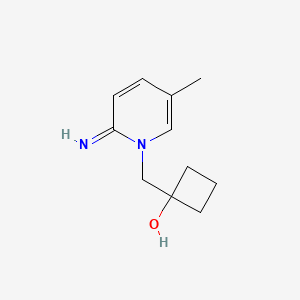
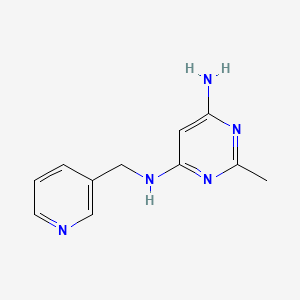

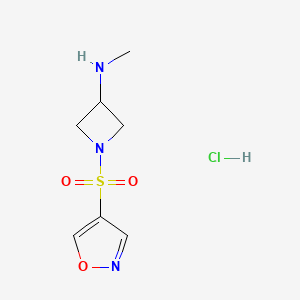

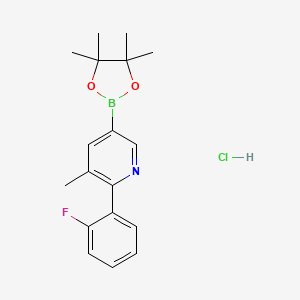
![(10R,12S)-N-[(4S,7S,12S,13S,16R,17R,19S,22S,26S)-16-(2-aminoethylamino)-7-[(1R)-3-amino-1-hydroxypropyl]-4-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-12,17,26-trihydroxy-22-[(1R)-1-hydroxyethyl]-2,5,8,14,20,23-hexaoxo-1,3,6,9,15,21-hexazatricyclo[22.3.0.09,13]heptacosan-19-yl]-10,12-dimethyltetradecanamide](/img/structure/B13343210.png)
![1,3-Bis[(4-methylphenyl)amino]urea](/img/structure/B13343211.png)
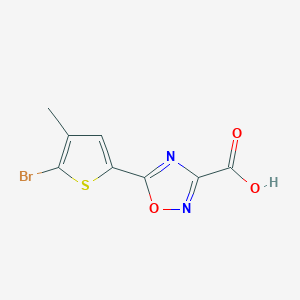
![1,3-Dihydrospiro[indene-2,5'-oxazolidin]-2'-one](/img/structure/B13343224.png)


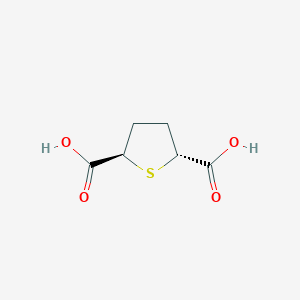
![1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13343249.png)
